
GW311616
Overview
Description
GW311616 is a potent, orally bioavailable, and long-acting inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory and immune-mediated pathologies. With an IC50 of 22 nM against HNE, it exhibits high selectivity over other serine proteases such as trypsin, cathepsin G, and plasmin (IC50 >100 µM) . This compound is the free base form of GW311616A, optimized for intracellular penetration and sustained activity in cellular models . Preclinical studies highlight its efficacy in attenuating neutrophil extracellular trap (NET)-mediated cancer progression , reducing asthma-related inflammation , and blocking HNE activity in acute respiratory distress syndrome (ARDS) models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW-311616 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethylformamide and dichloromethane, and reagents like sodium hydride and trifluoroacetic acid .
Industrial Production Methods: Industrial production of GW-311616 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: GW-311616 undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The carbonyl groups in the pyrrolopyrrolone core can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Pharmacological Mechanism and Inhibition of Neutrophil Elastase
Neutrophil elastase is a serine protease released by neutrophils during inflammation. Its overactivity has been implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis. GW311616 functions by inhibiting NE activity, thus mitigating tissue damage associated with excessive inflammation.
Key Findings:
- Inhibition Mechanism: this compound binds to the active site of NE, preventing its interaction with substrates involved in inflammatory responses. Studies have shown that treatment with this compound significantly reduces NE-induced proliferation in cell lines, indicating its effectiveness as an NE inhibitor .
- Impact on Inflammation: In models of acute pancreatitis and lung inflammation, this compound administration resulted in decreased tissue damage and inflammatory cell infiltration .
Applications in Inflammatory Diseases
This compound has been extensively studied for its role in managing inflammatory diseases through its action on neutrophil elastase.
Case Study: Acute Pancreatitis
- In a murine model of acute pancreatitis, treatment with this compound significantly attenuated pancreatic and lung tissue damage as well as inflammatory cell infiltration . This highlights its potential as a therapeutic agent in conditions characterized by excessive neutrophil activity.
Case Study: ARDS
- Research involving a large-animal model demonstrated that this compound could effectively block the uptake of radiotracers used to visualize NE activity in lung inflammation scenarios. This suggests that it could be utilized for both diagnostic and therapeutic purposes in ARDS .
Cardiovascular Applications
Recent studies have explored the role of neutrophil elastase in cardiovascular diseases, particularly atherosclerosis.
Key Findings:
- Atherosclerosis Reduction: Pharmacological inhibition of NE with this compound in wild-type mice led to a significant reduction in high-fat diet-induced atherosclerosis. Mechanistically, it was found that NE promotes foam cell formation by degrading proteins involved in cholesterol efflux . This positions this compound as a potential therapeutic strategy for cardiovascular disease management.
Cancer Research Implications
The role of neutrophils and NE in tumor microenvironments has opened avenues for cancer research applications of this compound.
Potential Applications:
- Tumor Microenvironment: Neutrophils are known to accumulate in various tumors, contributing to tumor progression and metastasis. The use of this compound may help elucidate the role of NE in these processes and could serve as a therapeutic avenue to modulate immune responses within tumors .
Summary Table of Applications
Mechanism of Action
GW-311616 exerts its effects by binding to the active site of human neutrophil elastase, thereby inhibiting its enzymatic activity. The compound forms a covalent bond with the serine residue in the active site, preventing the hydrolysis of peptide substrates. This inhibition is highly selective, with minimal off-target effects on other serine proteases .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Sivelestat (ONO-5046)
- Potency : Sivelestat inhibits HNE with an IC50 of 44 nM, approximately half the potency of GW311616 .
- Selectivity : Like this compound, sivelestat is selective for HNE but has been clinically approved in Japan and South Korea for ARDS treatment .
- Cellular Efficacy : In U937 cells, sivelestat is ~100-fold less effective intracellularly than against isolated HNE, a limitation shared by this compound .
- Therapeutic Applications : While sivelestat is used clinically for ARDS, this compound shows broader preclinical promise in NET-driven cancers and asthma .
Alvelestat (AZD9668)
- Potency : Alvelestat exhibits superior potency (IC50 = 12 nM, Ki = 9.4 nM) compared to this compound .
- Selectivity : It is >600-fold selective for HNE over other serine proteases, comparable to this compound .
- Clinical Status : Alvelestat has advanced to clinical trials for chronic obstructive pulmonary disease (COPD), whereas this compound remains in preclinical studies .
DMP 777
- Mechanism : A reversible HNE inhibitor with similar intracellular limitations (IC50 100- to 10,000-fold higher in cells than in isolated enzyme assays) .
- Comparative Efficacy : In PMN cells, DMP 777 and this compound show reduced potency compared to sivelestat, suggesting cell-type-dependent variability .
MK0339 and BAY-678
Pefabloc SC and MeOSuc-AAPV-CMK
- Irreversible Inhibitors : These compounds exhibit rapid extracellular action but poor intracellular penetration. This compound’s reversible binding allows sustained intracellular inhibition despite slower initial uptake .
Key Research Findings and Data Tables
Table 1: Biochemical and Cellular Properties
Compound | IC50 (HNE) | Selectivity (vs. Other Serine Proteases) | Cell Permeability | Clinical Status |
---|---|---|---|---|
This compound | 22 nM | >100 µM (trypsin, cathepsin G) | Moderate | Preclinical |
Sivelestat | 44 nM | High | Low | Approved (ARDS) |
Alvelestat | 12 nM | >600-fold | High | Phase II (COPD) |
DMP 777 | ~50 nM | Moderate | Low | Preclinical |
MK0339 | Not reported | High | High | Preclinical |
Discussion of Contrasting Evidence
- ELANE Neutropenia : While this compound fails to restore neutrophil differentiation in ELANE models , it effectively blocks NET-driven cancer metastasis . This suggests its efficacy is pathway- and disease-context dependent.
- Intracellular Efficacy : Both this compound and sivelestat show reduced intracellular potency, likely due to cellular metabolism or compartmentalization .
Biological Activity
GW311616 hydrochloride is a potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different experimental models, and potential therapeutic applications.
This compound selectively inhibits HNE with an IC50 value of 22 nM, demonstrating significant selectivity over other serine proteases such as trypsin and chymotrypsin, which have IC50 values exceeding 100 μM and 3 μM, respectively. Its binding affinity is further characterized by a Ki value of 0.13 nM in enzyme kinetic tests, indicating a strong inhibitory effect on HNE activity .
Efficacy in Cell Models
In various cell-based assays, this compound has shown mixed effects on cell differentiation and proliferation. A study evaluating its impact on CD34+ cells revealed that while it effectively inhibited NE activity, it also had a negative effect on myeloid differentiation. Specifically, this compound decreased the proportions of CD66b+/CD14+ and CD11b+/CD15+ subsets in both volunteer and patient-derived cells .
Table 1: Inhibitory Effects of this compound on Neutrophil Elastase Activity
Compound | IC50 (nM) | Selectivity Over Other Proteases |
---|---|---|
This compound | 22 | High (e.g., >100 μM for trypsin) |
Sivelestat | 4 | Moderate |
BAY-678 | 1 | Moderate |
In Vivo Studies
In animal models, this compound has been shown to effectively inhibit intraneutrophil elastase activity. A study demonstrated dose-dependent inhibition in canine blood samples, suggesting its potential for therapeutic use in conditions characterized by excessive neutrophil activation .
Case Studies and Clinical Implications
This compound's role as an NE inhibitor has been investigated in the context of neutropenic disorders. Although it was effective at inhibiting NE proteolytic activity, its clinical utility was questioned due to limited positive effects on cell differentiation in patient-derived lines compared to other inhibitors like MK0339, which showed superior restoration of differentiation .
Table 2: Comparative Effects on CD34+ Cell Differentiation
Inhibitor | Effect on Differentiation | Mechanism of Action |
---|---|---|
This compound | Negative | Direct inhibition of NE |
MK0339 | Positive | Alternative binding site |
Sivelestat | Neutral | Competitive inhibition |
Research Findings
Recent studies have highlighted the complex role of HNE in inflammation and tissue remodeling. For instance, this compound has been implicated in modulating NETosis (neutrophil extracellular trap formation), where it was shown to influence the oxidative stress response in neutrophils .
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying GW311616’s mechanism of action in acute respiratory distress syndrome (ARDS)?
- Methodological Answer : Pig ARDS models have been validated for this compound studies due to their physiological similarity to humans. Key parameters include standardized induction of lung injury (e.g., via lipopolysaccharide) and measurement of neutrophil elastase activity using PET imaging, as demonstrated in Figure A and B of . Researchers should prioritize models that allow longitudinal tracking of drug distribution (e.g., SUV values in Figure C) and organ-specific effects . Alternative models (e.g., murine or in vitro systems) require validation against primary findings to ensure translational relevance .
Q. How should researchers design a pharmacokinetic study for this compound to ensure reproducibility?
- Methodological Answer : Follow protocols that include:
- Controlled dosing : Use dose-ranging studies to establish linearity in drug clearance.
- Bioanalytical validation : Employ mass spectrometry or PET tracers (e.g., 11C-GW457427) to quantify tissue-specific uptake, as shown in .
- Statistical rigor : Predefine sample sizes using power analysis to account for inter-individual variability, particularly in heterogeneous ARDS cohorts .
Q. What are the critical parameters for assessing this compound’s efficacy in preclinical trials?
- Methodological Answer : Prioritize endpoints aligned with ARDS pathophysiology:
- Biomarkers : Neutrophil elastase activity, cytokine levels (e.g., IL-6, TNF-α).
- Imaging metrics : Standardized uptake values (SUVs) in lung tissue (Figure C, ).
- Controls : Include sham-treated and disease-control groups to isolate drug effects from natural recovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s tissue-specific efficacy observed across studies?
- Methodological Answer :
- Re-evaluate data granularity : Compare SUV values ( , Figure C) across organs using multivariate regression to identify confounding variables (e.g., blood flow, enzyme expression).
- Cross-model validation : Replicate findings in alternative models (e.g., ex vivo human lung slices) to isolate tissue-specific mechanisms.
- Meta-analysis : Aggregate data from multiple studies to detect trends obscured by small sample sizes .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous ARDS populations?
- Methodological Answer :
- Mixed-effects models : Account for variability in disease severity and comorbidities.
- Bayesian approaches : Incorporate prior data (e.g., SUV ranges from ) to refine posterior probability estimates.
- Sensitivity analysis : Test robustness of conclusions to outliers or missing data .
Q. How can researchers optimize this compound’s experimental protocol to minimize bias in translational studies?
- Methodological Answer :
- Blinding : Implement double-blinding for treatment allocation and data analysis.
- Pre-registration : Document hypotheses and analysis plans before data collection to avoid HARKing (Hypothesizing After Results are Known).
- Negative controls : Include untreated cohorts to identify baseline variability in PET imaging signals .
Q. Data Analysis and Interpretation
Q. What frameworks guide the interpretation of conflicting data on this compound’s off-target effects?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses:
- Feasibility : Use secondary datasets (e.g., metabolomics) to explore off-target pathways.
- Novelty : Contrast findings with existing elastase inhibitors (e.g., sivelestat) to identify unique mechanisms.
- Ethical alignment : Ensure animal use complies with ARRIVE guidelines .
Q. How should researchers address limitations in this compound’s PET imaging data (e.g., low resolution in deep tissues)?
- Methodological Answer :
- Technical replication : Validate results with complementary methods (e.g., immunohistochemistry).
- Signal normalization : Correct SUV values for tissue density and perfusion artifacts.
- Transparency : Explicitly report imaging constraints in methodology sections to contextualize findings .
Q. Hypothesis Development
Q. What strategies ensure this compound research questions are both novel and aligned with unmet ARDS therapeutic needs?
- Methodological Answer :
- Gap analysis : Systematically review literature (e.g., PubMed, Web of Science) to identify understudied mechanisms (e.g., this compound’s impact on alveolar repair).
- Stakeholder engagement : Consult clinicians to prioritize endpoints with clinical relevance (e.g., ventilator-free days).
- PICO framework : Structure questions around Population (ARDS patients), Intervention (this compound), Comparison (standard care), and Outcomes (mortality reduction) .
Properties
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
Record name | GW-311616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-311616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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